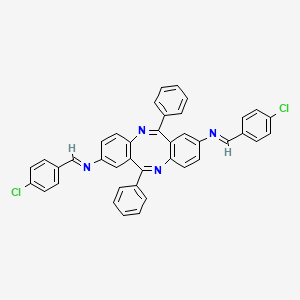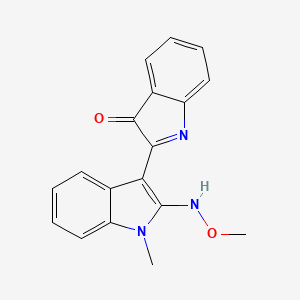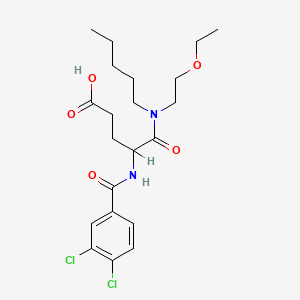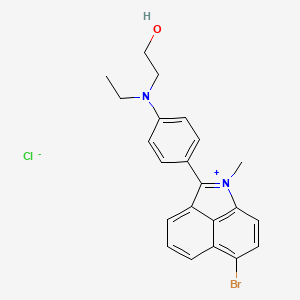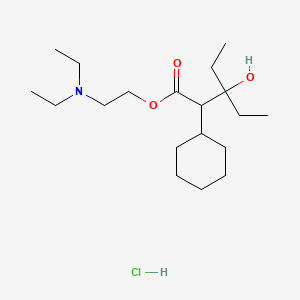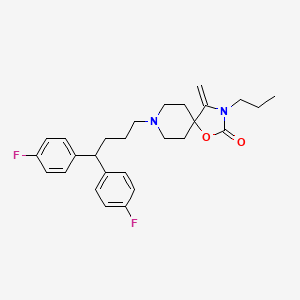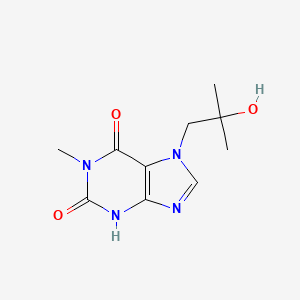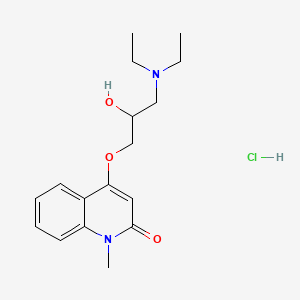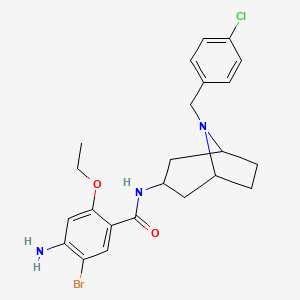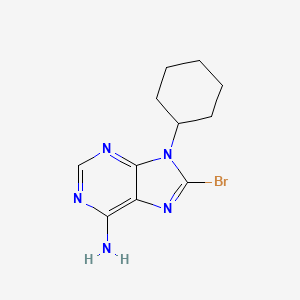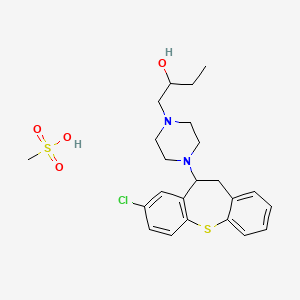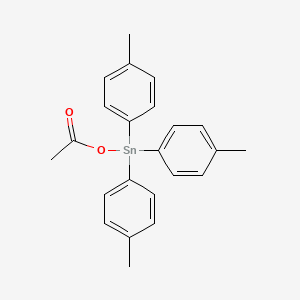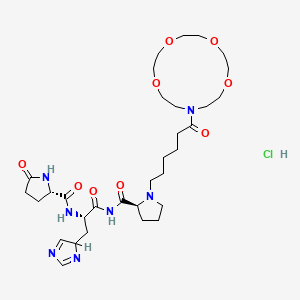
N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-15-crown-5 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-15-crown-5 hydrochloride is a synthetic compound that combines the structural features of peptides and crown ethers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-15-crown-5 hydrochloride typically involves multiple steps, starting with the preparation of the peptide chain. The peptide chain is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing chain anchored to a solid resin. After the peptide chain is assembled, it is cleaved from the resin and purified.
The aza-15-crown-5 moiety is synthesized separately through a series of cyclization reactions involving ethylene glycol derivatives and nitrogen-containing compounds. The final step involves coupling the peptide chain with the aza-15-crown-5 moiety under specific reaction conditions, such as the presence of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the synthetic routes described above. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-15-crown-5 hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-15-crown-5 hydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a molecular probe for studying protein interactions.
Medicine: Explored for its potential as a drug delivery system due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of sensors and separation technologies due to its selective binding properties.
Mechanism of Action
The mechanism of action of N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-15-crown-5 hydrochloride involves its ability to form stable complexes with metal ions and other molecules. The crown ether moiety provides a cavity that can selectively bind cations, while the peptide chain can interact with biological targets through hydrogen bonding and hydrophobic interactions. This dual functionality allows the compound to act as a versatile tool in various applications.
Comparison with Similar Compounds
N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-18-crown-6 hydrochloride: Similar structure but with a larger crown ether ring.
N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-12-crown-4 hydrochloride: Similar structure but with a smaller crown ether ring.
Uniqueness: N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-15-crown-5 hydrochloride is unique due to its specific ring size, which provides an optimal balance between binding affinity and selectivity. This makes it particularly useful in applications where precise molecular recognition is required.
Properties
CAS No. |
145594-43-0 |
|---|---|
Molecular Formula |
C32H52ClN7O9 |
Molecular Weight |
714.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-3-(4H-imidazol-4-yl)-1-oxo-1-[[(2S)-1-[6-oxo-6-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)hexyl]pyrrolidine-2-carbonyl]amino]propan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C32H51N7O9.ClH/c40-28-8-7-25(35-28)30(42)36-26(21-24-22-33-23-34-24)31(43)37-32(44)27-5-4-10-38(27)9-3-1-2-6-29(41)39-11-13-45-15-17-47-19-20-48-18-16-46-14-12-39;/h22-27H,1-21H2,(H,35,40)(H,36,42)(H,37,43,44);1H/t24?,25-,26-,27-;/m0./s1 |
InChI Key |
XAVPAJDDRCDHIY-FEILNNSLSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)CCCCCC(=O)N2CCOCCOCCOCCOCC2)C(=O)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@@H]4CCC(=O)N4.Cl |
Canonical SMILES |
C1CC(N(C1)CCCCCC(=O)N2CCOCCOCCOCCOCC2)C(=O)NC(=O)C(CC3C=NC=N3)NC(=O)C4CCC(=O)N4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


